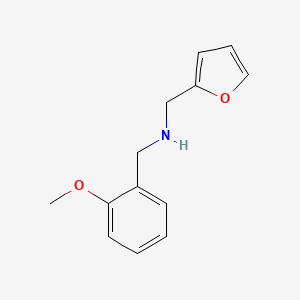

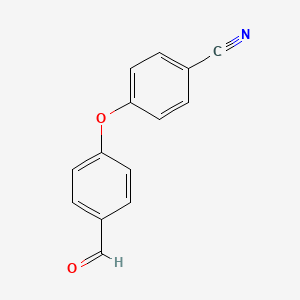

Furan-2-ylmethyl-(2-methoxy-benzyl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

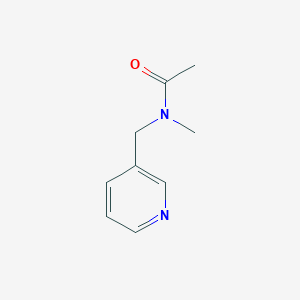

Furan-2-ylmethyl-(2-methoxy-benzyl)-amine is a compound that features a furan ring, which is a heterocyclic organic compound with a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also includes a methoxy-benzyl group, indicating the presence of a methoxy substituent on a benzyl fragment. This structure suggests potential for interesting chemical properties and reactivity due to the presence of both aromatic and heteroaromatic systems.

Synthesis Analysis

The synthesis of furan-2-yl amines can be achieved through enantioselective methods, as described in a study where the key step involves the oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes to yield chiral amines . This method provides control over the chirality of the furan-2-yl amines by selecting the appropriate geometrical isomer of the O-benzyl oxime. Additionally, enzymatic polymerization methods have been used to create novel biobased furan polyesters, indicating the versatility of furan derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied using various spectroscopic techniques, including FTIR, NMR, and mass spectrometry. Single-crystal X-ray diffraction has been employed to confirm the structures, and density functional theory (DFT) calculations have been used to further analyze the molecular conformations, showing consistency with the crystal structures .

Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For instance, 2-hydroxyaryl(5-methylfur-2-yl)alkanes can be rearranged into benzo[b]furan derivatives through a reaction involving furan ring opening and benzofuran ring closure . Additionally, this compound could potentially participate in reactions typical for amines, such as amine exchange and condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives can be influenced by the furan ring and the substituents attached to it. For example, the presence of a methoxy group can affect the electron distribution within the molecule, potentially impacting its reactivity and physical properties. The study of biobased furan polyesters has shown that the number of methylene units in the dicarboxylic segments can significantly affect the physical properties of the furan polyesters . Furthermore, the photoluminescent properties of furan-2-yl derivatives have been investigated, revealing that these compounds can exhibit broad emission spectra in the visible region .

科学的研究の応用

Synthesis and Biological Activity

Furan-2-ylmethyl-(2-methoxy-benzyl)-amine has been synthesized and studied for its biological activity. A research study focused on synthesizing novel 1,3-benzoxazine and aminomethyl compounds from eugenol, including 4-allyl-2-{[(furan-2-ylmethyl)-amino]-methyl}-6-methoxyphenol, and evaluated their biological activity using the brine shrimp lethality test (BST). The study found that this compound showed toxicity in the BST, indicating potential for further bioactivity studies (Rudyanto et al., 2014).

Enantioselective Synthesis

The compound has been involved in the enantioselective synthesis of furan-2-yl amines and amino acids. A study described a novel method where the key step was the oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes to the corresponding chiral amines, including this compound (Demir et al., 2003).

Anticancer and Antiangiogenic Activity

Another study explored the design, synthesis, and evaluation of novel 3-arylaminobenzofuran derivatives for their anticancer and antiangiogenic activities. The study included compounds with a 2-methoxy/ethoxycarbonyl group combined with a this compound structure, showing promising results in inhibiting cancer cell growth and tubulin polymerization, and inducing apoptosis (Romagnoli et al., 2015).

Pro-drug System Potential

Research on 5-substituted isoquinolin-1-ones involved the synthesis of 2-(furan-2-ylmethyl)isoquinolin-1-one and its nitration to 2-(5-nitrofuran-2-ylmethyl)isoquinolin-1-one. This study highlighted the potential application of these nitrofurans as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors (Berry et al., 1997).

Cytotoxicity Studies

The compound has been investigated for its cytotoxicity against cancer cell lines. One study evaluated the cytotoxicity of some benzoxazine and aminomethyl derivatives of eugenol, including 4-allyl-2-{[(furan-2-ylmethyl)amino]methyl}-6-methoxyphenol, against the MCF-7 cancer cell line, providing valuable insights for cancer research (Rudyanto et al., 2015).

特性

IUPAC Name |

N-(furan-2-ylmethyl)-1-(2-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-15-13-7-3-2-5-11(13)9-14-10-12-6-4-8-16-12/h2-8,14H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNQLAHUYDYUNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

225236-02-2 |

Source

|

| Record name | N-[(2-Methoxyphenyl)methyl]-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225236-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B1299956.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1299957.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1299960.png)